An In-Depth Technical Guide to Z-Arg(Tos)-OH.CHA: A Cornerstone in Peptide Synthesis and Beyond
An In-Depth Technical Guide to Z-Arg(Tos)-OH.CHA: A Cornerstone in Peptide Synthesis and Beyond
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nα-benzyloxycarbonyl-Nω-tosyl-L-arginine cyclohexylammonium salt, commonly abbreviated as Z-Arg(Tos)-OH.CHA, is a pivotal protected amino acid derivative extensively utilized in the field of peptide chemistry. Its unique structural features, affording stability and selective deprotection, have established it as a valuable building block in the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and diverse applications of Z-Arg(Tos)-OH.CHA, with a particular focus on its role in solid-phase peptide synthesis (SPPS) and its potential as an enzyme inhibitor. Detailed experimental protocols and in-depth mechanistic discussions are provided to equip researchers and drug development professionals with the practical knowledge required for its effective application.
Chemical Properties and Structure
Z-Arg(Tos)-OH.CHA is a white solid that is widely used in peptide synthesis as a protected form of the amino acid arginine.[1] This strategic protection is crucial for preventing undesirable side reactions at the reactive α-amino and guanidino groups of arginine during the stepwise assembly of a peptide chain.
Nomenclature and Identification
| Property | Value |
| Systematic Name | (2S)-2-{[(benzyloxy)carbonyl]amino}-5-[N'-(4-methylbenzenesulfonyl)carbamimidamido]pentanoic acid;cyclohexanamine |
| Common Abbreviation | Z-Arg(Tos)-OH.CHA |
| CAS Number | 29388-62-3 |
| Molecular Formula | C27H39N5O6S[1] |
| Molecular Weight | 561.70 g/mol |
Structural Elucidation
The structure of Z-Arg(Tos)-OH.CHA is characterized by three key protective groups:
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Benzyloxycarbonyl (Z) group: This group, attached to the α-amino group of the arginine backbone, provides robust protection that is stable to the basic conditions often employed for the removal of Fmoc groups in orthogonal peptide synthesis strategies.
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Tosyl (Tos) group: The tosyl group safeguards the nucleophilic guanidino side chain of arginine, preventing its interference with the peptide coupling reactions.
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Cyclohexylammonium (CHA) salt: The formation of a salt with cyclohexylamine enhances the compound's stability and improves its handling characteristics, making it a crystalline and easily weighable solid.
Caption: Synthetic pathway for Z-Arg(Tos)-OH.CHA.
Purification and Quality Control
Purification of Z-Arg(Tos)-OH.CHA is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or methanol/ether. The purity of the final product is critical for successful peptide synthesis and is commonly assessed by:
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High-Performance Liquid Chromatography (HPLC): To determine the percentage of the desired product and identify any impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and assess for the presence of residual solvents or starting materials.
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Melting Point Analysis: A sharp melting point range is indicative of high purity.
Applications in Solid-Phase Peptide Synthesis (SPPS)
Z-Arg(Tos)-OH.CHA is a cornerstone reagent in solid-phase peptide synthesis, particularly within the tert-butyloxycarbonyl (Boc) chemistry framework. The stability of the Z and Tos groups to the repetitive acidolytic deprotection of the Boc group makes it an ideal choice for the incorporation of arginine residues into a growing peptide chain.
The Role in Boc-SPPS
In a typical Boc-SPPS cycle, the N-terminal Boc group of the resin-bound peptide is removed with trifluoroacetic acid (TFA). The next protected amino acid, in this case, Z-Arg(Tos)-OH.CHA, is then activated and coupled to the newly liberated N-terminus. The cyclohexylammonium salt is typically converted to the free acid in situ prior to coupling.
Deprotection of the Tosyl Group
A critical step in the synthesis of arginine-containing peptides is the final deprotection of the tosyl group from the guanidino side chain. This is typically achieved under strong acidic conditions, most commonly with anhydrous hydrogen fluoride (HF). However, due to the hazards associated with HF, alternative methods have been developed, such as the use of trifluoromethanesulfonic acid (TFMSA).
Protocol for Coupling Z-Arg(Tos)-OH in SPPS
Materials:
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Resin-bound peptide with a free N-terminus
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Z-Arg(Tos)-OH.CHA
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Coupling reagent (e.g., HBTU, HATU)
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Base (e.g., N,N-diisopropylethylamine - DIPEA)
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Solvent (e.g., N,N-dimethylformamide - DMF)
Procedure:
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Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
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Deprotection of N-terminal Boc group: Treat the resin with a solution of 25-50% TFA in dichloromethane (DCM) for 30 minutes. Wash the resin thoroughly with DCM and DMF.
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Neutralization: Neutralize the resin with a 5-10% solution of DIPEA in DMF. Wash the resin with DMF.
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Activation and Coupling:
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Dissolve Z-Arg(Tos)-OH.CHA (e.g., 3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.
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Add DIPEA (6 equivalents) to the solution and pre-activate for 5-10 minutes.
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Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.
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Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
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Washing: Wash the resin thoroughly with DMF and DCM.
Caption: Workflow for coupling Z-Arg(Tos)-OH in SPPS.
Enzyme Inhibition Potential
Derivatives of arginine are well-known inhibitors of various enzymes, particularly proteases that recognize and cleave at arginine residues. The structural similarity of Z-Arg(Tos)-OH.CHA to the natural substrate of these enzymes allows it to bind to their active sites and modulate their activity.
Mechanism of Action
Tosyl-arginine derivatives, such as N-tosyl-L-arginine methyl ester (TAME), have been shown to be effective inhibitors of serine proteases like trypsin and thrombin. [2]The tosyl group can interact with the hydrophobic S1 pocket of these enzymes, while the guanidino group forms salt bridges with acidic residues in the active site. This competitive inhibition mechanism blocks the access of the natural substrate to the active site.
Potential Targets
Based on the known activity of related compounds, Z-Arg(Tos)-OH.CHA is a potential inhibitor of a range of proteases, including:
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Trypsin and Chymotrypsin: Key digestive enzymes.
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Thrombin and other coagulation factors: Involved in the blood clotting cascade.
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Kallikreins: A group of proteases with diverse physiological roles.
Protocol for a Trypsin Inhibition Assay
Materials:
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Trypsin from bovine pancreas
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Z-Arg(Tos)-OH.CHA (as the inhibitor)
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Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as the substrate
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Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2
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Dimethyl sulfoxide (DMSO)
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96-well microplate
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Microplate reader
Procedure:
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Prepare Reagents:
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Prepare a stock solution of trypsin in 1 mM HCl.
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Prepare a stock solution of Z-Arg(Tos)-OH.CHA in DMSO.
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Prepare a stock solution of BAPNA in DMSO.
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Assay Setup:
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In a 96-well plate, add varying concentrations of the Z-Arg(Tos)-OH.CHA solution to the test wells.
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Add the diluted trypsin solution to all wells except for the blank.
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Include a control well with trypsin but no inhibitor.
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Pre-incubation: Pre-incubate the plate at 25°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
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Initiate Reaction: Start the enzymatic reaction by adding the BAPNA solution to each well.
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Monitor Activity: Immediately monitor the increase in absorbance at 405 nm over time using a microplate reader. The release of p-nitroaniline from BAPNA cleavage results in a color change.
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Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Caption: General workflow for an enzyme inhibition assay.
Safety and Handling
A comprehensive understanding of the safety and handling procedures for Z-Arg(Tos)-OH.CHA is essential for its safe use in a laboratory setting.
Hazard Identification
According to the Safety Data Sheet (SDS), Z-Arg(Tos)-OH.CHA is not classified as a hazardous substance. [3]However, as with all chemicals, appropriate precautions should be taken.
First-Aid Measures
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
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Skin Contact: Wash off with soap and plenty of water.
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Eye Contact: Rinse with pure water for at least 15 minutes.
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Ingestion: Rinse mouth with water. Do not induce vomiting. [3]
Handling and Storage
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Handling: Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment.
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Storage: Keep the container tightly closed in a dry and well-ventilated place.
Conclusion and Future Perspectives
Z-Arg(Tos)-OH.CHA remains an indispensable tool in the arsenal of peptide chemists. Its well-defined protective group strategy and stability make it a reliable choice for the synthesis of a wide array of arginine-containing peptides, from basic research tools to potential therapeutic agents. The exploration of its enzyme inhibitory properties opens up new avenues for its application in drug discovery and chemical biology. As the demand for complex and modified peptides continues to grow, the foundational role of well-characterized building blocks like Z-Arg(Tos)-OH.CHA will undoubtedly persist and evolve. Further research into developing more efficient and environmentally friendly methods for its synthesis and deprotection will continue to enhance its utility and impact in the scientific community.
